molecular formula C10H13Cl B1584573 (4-Chlorobutyl)benzene CAS No. 4830-93-7

(4-Chlorobutyl)benzene

Cat. No. B1584573
CAS RN: 4830-93-7
M. Wt: 168.66 g/mol
InChI Key: FLLZCZIHURYEQP-UHFFFAOYSA-N
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Description

“(4-Chlorobutyl)benzene” is a chemical compound with the molecular formula C10H13Cl . It is also known by other names such as “1-Chloro-4-phenylbutane” and "4-Phenylbutyl Chloride" .


Synthesis Analysis

“(4-Chlorobutyl)benzene” is commonly used as a raw material in the synthesis of various drugs and other organic compounds . It is also used as an intermediate in the production of agrochemicals, perfumes, and other chemicals . Ningbo Inno Pharmchem Co.,Ltd. is a reputable manufacturer of “(4-Chlorobutyl)benzene” with a production capacity of 1000 tons per year .


Molecular Structure Analysis

The molecular weight of “(4-Chlorobutyl)benzene” is 168.663 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“(4-Chlorobutyl)benzene” is involved in various chemical reactions. For instance, it reacts with AlCl3 in the presence of heat . More details about its chemical reactions can be found in the references .


Physical And Chemical Properties Analysis

“(4-Chlorobutyl)benzene” is a colorless liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 247.8±19.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a flash point of 101.4±14.2 °C .

Scientific Research Applications

  • Chemical Analysis

    • (4-Chlorobutyl)benzene is a chemical compound with the formula C10H13Cl . It has a molecular weight of 168.663 .
    • It is also known by other names such as 4-Phenylbutyl chloride, 4-Phenyl-n-butyl chloride, and 1-Chloro-4-phenylbutane .
    • The structure of this compound can be viewed using Java or Javascript .
  • Pyrolysis of Plastics

    • (4-Chlorobutyl)benzene has been identified in the pyrolysis products of plastics recovered from the commercial scale recycling of waste electrical and electronic equipment.
    • Pyrolysis is a method used for the recycling of waste plastic materials. It involves the thermal decomposition of the waste plastic in the absence of oxygen. This process produces a range of hydrocarbons, including (4-Chlorobutyl)benzene.
  • Internal Electrophilic Aromatic Reaction

    • (4-Chlorobutyl)benzene can undergo an internal electrophilic aromatic reaction when treated with AlCl3 .
    • This reaction results in the formation of a six-membered ring .
    • The reaction involves the rearrangement of the carbocation, which is possible when AlCl3 is used .
  • Fluorophore Development

    • Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, are a significant area of research .
    • (4-Chlorobutyl)benzene, with its benzene ring, could potentially be used in the development of new SBBF derivatives .
    • These fluorophores have applications in various fields, including biology and materials science .
  • Gas Phase Kinetics

    • (4-Chlorobutyl)benzene could potentially be used in studies of gas phase kinetics .
    • Gas phase kinetics is a field of chemistry that studies the rates of gas phase reactions and the factors that influence these rates .
  • Electrophilic Aromatic Substitution

    • (4-Chlorobutyl)benzene, with its benzene ring, could potentially be used in electrophilic aromatic substitution reactions .
    • Electrophilic aromatic substitution is a common reaction of benzene and its derivatives .
    • This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile .
  • Chemical Database

    • (4-Chlorobutyl)benzene is listed in chemical databases like the NIST Chemistry WebBook and ChemSpider .
    • These databases provide information about the compound’s structure, properties, spectra, and more .
    • This information can be useful for researchers in various fields, including chemistry and materials science .

Safety And Hazards

“(4-Chlorobutyl)benzene” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects . It is also classified as a carcinogen and causes damage to organs (Blood) through prolonged or repeated exposure .

Future Directions

The demand for “(4-Chlorobutyl)benzene” is expected to grow in the coming years, driven by the increasing demand for pharmaceuticals and chemicals . The chemical compound has numerous applications and is a critical raw material in the synthesis of various compounds .

properties

IUPAC Name

4-chlorobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLZCZIHURYEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197486
Record name (4-Chlorobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobutyl)benzene

CAS RN

4830-93-7
Record name 1-Chloro-4-phenylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4830-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorobutyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorobutyl)benzene
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Synthesis routes and methods

Procedure details

A 2.2 ml (20 mmol) amount of thionyl chloride was added dropwise to a methylene chloride solution (30 ml) containing 3 g (20 mmol) of 4-phenyl-1-butanol and stirred overnight at room temperature. The reaction solution was washed with water, an aqueous 50% sodium hydrogen carbonate solution, water, 1N hydrochloric acid and water in that order, and then the solvent was dried with anhydrous magnesium sulfate. After distillation under reduced pressure, 3.62 g of a crude 4-phenylbutyl chloride was obtained. This material was used in the next reaction without being further purified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JD Protasiewicz - Science, 2018 - science.org
The main use of phosphate minerals is as fertilizer, but phosphorus is used in herbicides, flame retardants, drugs, battery electrolytes, and other materials. To date, the key feedstock for …
Number of citations: 7 www.science.org
IG Zenkevich - Russian Journal of Organic Chemistry, 2001 - Springer
By an example of previously uncharacterized products obtained by alkylarenes radical chlorinationwas demonstrated that combination of various interpretation methods applied to the …
Number of citations: 6 link.springer.com
MA Ciciliati, JHF de Jesus, ÉTG Cavalheiro - Thermochimica Acta, 2018 - Elsevier
Thermal behavior of labetalol hydrochloride (2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide), a β-blocker antihypertensive drug, has been investigated using …
Number of citations: 11 www.sciencedirect.com
MB Geeson, CC Cummins - Science, 2018 - science.org
White phosphorus, generated in the legacy thermal process for phosphate rock upgrading, has long been the key industrial intermediate for the synthesis of phosphorus-containing …
Number of citations: 95 www.science.org
T Di Franco, M Stojanovic, SC Keller… - Helvetica Chimica …, 2016 - Wiley Online Library
A new series of Ni NNN pincer complexes were synthesized and characterized. The main difference among these complexes is the substituents on the side arm amino group(s). No …
Number of citations: 14 onlinelibrary.wiley.com
WJ Hall, PT Williams - Journal of Analytical and Applied Pyrolysis, 2007 - Elsevier
Three plastic fractions from a commercial waste electrical and electronic equipment (WEEE) processing plant were collected and investigated for the possibility of recycling them by …
Number of citations: 127 www.sciencedirect.com
S Zhang, S Dong, X Cheng, Z Ye, L Lin… - Organic Chemistry …, 2022 - pubs.rsc.org
Asymmetric C(sp3)–H functionalization has emerged as a useful tool for simultaneous installation of functionality and chirality onto hydrocarbon units. Stereodiscrimination in reactions …
Number of citations: 1 pubs.rsc.org
NC Oliveira, L Phelan, CA Labate, FL Cônsoli - Journal of Insect …, 2022 - Elsevier
… diet were characterized by higher phosphonoacetic acid and alanine, N-methyl-N-ethoxycarbonyl-, dodecyl ester than in CS, while homoserine, lactic acid, and 4-chlorobutyl-benzene …
Number of citations: 2 www.sciencedirect.com
Z Wu, GS Minhas, D Wen, H Jiang… - Journal of medicinal …, 2004 - ACS Publications
Overexpression of glutathione S-transferase (GST), particularly the GST-π isozyme, has been proposed to be one of the biochemical mechanisms responsible for drug resistance in …
Number of citations: 77 pubs.acs.org
SB Prajapati, A Gautam, S Gautam - Materials Today: Proceedings, 2023 - Elsevier
The printed circuit board (PCB) is one of the most important components of modern electronics. It contains hazardous materials such as mercury, lead, and cadmium, which can be …
Number of citations: 0 www.sciencedirect.com

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